cDNA cloning and sequencing of Temporin-SHf precursor partial
cDNA cloning and sequencing of Temporin-SHf precursor partial
An In-Depth Technical Guide to the cDNA Cloning and Sequencing of the Temporin-SHf Precursor
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the molecular cloning and sequence analysis of the precursor cDNA for Temporin-SHf, an ultrashort, phenylalanine-rich antimicrobial peptide (AMP). Originally isolated from the skin of the Sahara Frog, Pelophylax saharicus, Temporin-SHf represents an attractive template for novel antibiotic development due to its broad-spectrum activity and low hemolytic properties.[1][2][3]
Understanding the genetic blueprint of its precursor is fundamental. It not only confirms the peptide's primary structure but also illuminates the biosynthetic pathway, including post-translational modifications crucial for its activity.[4][5] This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to equip researchers with a robust, field-proven workflow.
Strategic Framework: From Skin Secretion to Full-Length cDNA
The core challenge in cloning the cDNA of a secreted peptide like Temporin-SHf is that while the mature peptide's amino acid sequence may be known, the nucleotide sequences of its 5' and 3' untranslated regions (UTRs) and the signal peptide are unknown. Therefore, a direct PCR approach with flanking primers is not feasible.
The strategy hinges on the Rapid Amplification of cDNA Ends (RACE) , a powerful PCR-based technique designed to amplify cDNA from a known internal region to either the 5' or 3' end of the transcript.[6][7][8] By performing both 3' and 5' RACE, we can obtain the full-length sequence, which can then be assembled and analyzed.
Figure 1: High-level experimental workflow for cloning the Temporin-SHf precursor cDNA.
Part 1: Biological Sample and High-Fidelity RNA Template Preparation
The quality of the starting material dictates the success of улыбку cloning effort. Amphibian skin is a rich source of AMPs, which are stored in granular glands and released upon stimulation.[9][10][11]
Protocol 1.1: RNA Extraction from Pelophylax saharicus Skin
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Sample Collection: Induce skin secretions through mild, non-invasive stimulation. Wash the secretions from the skin using a cell lysis/mRNA stabilization buffer (e.g., containing guanidinium thiocyanate) to immediately inactivate RNases and preserve RNA integrity.[10]
-
Homogenization: Homogenize the collected sample promptly.
-
Total RNA Extraction: Utilize a proven method such as a TRIzol-based protocol or a column-based kit (e.g., RNeasy Kit, Qiagen). The causality here is the need to efficiently separate RNA from proteins, DNA, and other cellular components that inhibit downstream enzymatic reactions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment. This is a critical self-validating step to prevent the amplification of contaminating genomic DNA, which could lead to false-positive results.
-
Quality Control (QC):
-
Spectrophotometry (A260/A280): Assess RNA purity. An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.
-
Denaturing Agarose Gel Electrophoresis: Visualize the integrity of the total RNA. Two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits, with the 28S band being approximately twice as intense as the 18S band, confirm that the RNA is not degraded.
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Part 2: RACE-PCR for Amplification of Unknown Flanking Regions
With a high-quality RNA template, the next phase is to elucidate the sequences of the 5' and 3' ends of the Temporin-SHf transcript.
Causality Behind Primer Design
The design of the initial Gene-Specific Primer (GSP) is the intellectual core of this process. Since only the mature peptide sequence (FFFLSRIFa) is known, we must reverse-translate this sequence to create a degenerate DNA primer.
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Reverse Translation: The amino acid sequence L-S-R-I-F is a good candidate region within the peptide for primer design.
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Codon Degeneracy: To account for the degeneracy of the genetic code (multiple codons for one amino acid), a degenerate primer containing multiple nucleotide options at specific positions is designed. Alternatively, a primer can be designed based on the most commonly used codons in the source organism (Pelophylax or related Rana species), if such data is available.
Figure 2: Workflow for 3' and 5' Rapid Amplification of cDNA Ends (RACE).
Protocol 2.1: 3' RACE System
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First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase. The key innovation of 3' RACE is the primer used: an oligo(dT)-adapter primer.[7] This primer anneals to the natural poly(A) tail of eukaryotic mRNA, creating a cDNA library with a known universal adapter sequence at the 5' end of every cDNA strand.
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First PCR Amplification: Perform PCR using the newly synthesized cDNA as a template. The primers are:
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Forward Primer: A gene-specific primer (GSP1) designed from the known Temporin-SHf sequence.
-
Reverse Primer: A universal adapter primer (UAP) that is complementary to the adapter sequence introduced in the previous step.
-
-
Nested PCR (Optional but Recommended): To increase specificity and yield, perform a second round of PCR using the product from the first round as a template. The primers are:
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Forward Primer: A nested gene-specific primer (GSP2) that binds slightly downstream of GSP1.
-
Reverse Primer: The same UAP. This self-validating step ensures that the amplified product is truly specific to the target transcript.
-
-
Analysis: Analyze the PCR products on an agarose gel. A distinct band of the expected size should be visible.
Protocol 2.2: 5' RACE System
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First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase and a reverse-oriented GSP (GSP-R1). This specifically creates cDNA copies of only the Temporin-SHf transcript.
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cDNA Purification & Tailing: Purify the first-strand cDNA to remove unincorporated primers and dNTPs. Then, add a homopolymeric tail (e.g., poly-C) to the 3' end of the cDNA using Terminal deoxynucleotidyl Transferase (TdT) and dCTP. This adds a known sequence to the unknown 5' end of the original mRNA.
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First PCR Amplification: Perform PCR using the tailed cDNA as a template. The primers are:
-
Forward Primer: An oligo(dG)-adapter primer that anneals to the newly added poly-C tail.
-
Reverse Primer: The same GSP-R1 or a nested GSP-R2 for higher specificity.
-
-
Analysis: Analyze the PCR products on an agarose gel. Excise the resulting band for purification and sequencing.
Part 3: Full-Length cDNA Cloning, Sequencing, and In Silico Analysis
Once the 5' and 3' end sequences are obtained and verified, the final stage involves amplifying the full-length precursor, cloning it, and performing a bioinformatic analysis.
Protocol 3.1: Full-Length Amplification and Cloning
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Primer Design: Design a new set of primers based on the sequence data from the RACE experiments:
-
Forward Primer: Located at the start of the 5' UTR.
-
Reverse Primer: Located at the end of the 3' UTR (before the poly-A tail).
-
-
RT-PCR: Perform a new RT-PCR using the high-quality total RNA and the newly designed full-length primers.
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TA Cloning: Purify the PCR product from the gel. Many DNA polymerases (like Taq) add a single adenosine (A) to the 3' ends of PCR products. The TA cloning method utilizes a linearized vector with single 3'-thymidine (T) overhangs, which facilitates efficient ligation of the PCR product into the plasmid.
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Transformation and Screening: Transform the ligation product into competent E. coli cells. Plate the cells on selective media (e.g., LB agar with ampicillin, IPTG, and X-Gal for blue-white screening). White colonies presumably contain the recombinant plasmid with the insert.
-
Verification: Pick several white colonies, grow them in liquid culture, and extract the plasmid DNA. Confirm the presence and size of the insert via restriction digest or colony PCR.
-
Sequencing: Send the purified plasmid DNA for Sanger sequencing using primers that flank the insertion site (e.g., M13 primers). Sequencing multiple clones is a crucial self-validating step to rule out PCR-induced mutations.
Data Presentation: Primer Design
| Primer Name | Sequence (5' -> 3') | Target | Purpose |
| TempSH-GSP1-F | Degenerate seq. from mature peptide | Known coding region | 3' RACE (1st Round) |
| TempSH-GSP2-F | Degenerate seq. downstream of GSP1 | Known coding region | 3' RACE (Nested) |
| TempSH-GSP1-R | Degenerate seq. from mature peptide | Known coding region | 5' RACE (cDNA Synthesis) |
| TempSH-GSP2-R | Degenerate seq. upstream of GSP1-R | Known coding region | 5' RACE (Nested PCR) |
| TempSH-Full-F | Based on 5' RACE result | 5' UTR | Full-Length Amplification |
| TempSH-Full-R | Based on 3' RACE result | 3' UTR | Full-Length Amplification |
| Oligo(dT)-Adapter | TTT TTT TTT TTT TTT TTV N-Adapter | Poly(A) Tail | 3' RACE (cDNA Synthesis) |
| Adapter Primer | Sequence complementary to adapter | Adapter Sequence | 3' RACE PCR |
| Oligo(dG)-Adapter | GGG GGG GGG GGG GGG G-Adapter | Poly(C) Tail | 5' RACE PCR |
Note: "Adapter" sequences are typically provided by commercial RACE kits. Degenerate sequences are illustrative.
Protocol 3.2: In Silico Sequence Analysis
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Sequence Assembly: Use sequence alignment software (e.g., BLAST, ClustalW) to assemble the 5' and 3' RACE sequences and the full-length sequence to create a contiguous consensus sequence.
-
Open Reading Frame (ORF) Identification: Utilize an ORF finder tool (e.g., NCBI ORFfinder) to scan the consensus cDNA sequence and identify the potential protein-coding region. The correct ORF will contain the known sequence for Temporin-SHf.[12]
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Protein Translation & Precursor Analysis: Translate the ORF into its corresponding amino acid sequence. Analyze this precursor protein sequence to identify its characteristic domains.[13][14][15] Amphibian AMP precursors typically have a conserved tripartite structure.[4][5][16]
Figure 3: Structure of the Temporin-SHf precursor protein deduced from the cDNA sequence.
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Signal Peptide: An N-terminal sequence of ~22 hydrophobic amino acids, which is highly conserved among related frog species.[4][5] This domain targets the precursor protein to the endoplasmic reticulum for secretion.
-
Acidic Spacer Region: A segment of acidic amino acids (Asp, Glu) that separates the signal peptide from the mature peptide.
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Processing Site: A Lys-Arg (KR) doublet immediately preceding the mature peptide sequence. This is a canonical cleavage site for propeptide convertases, which release the mature peptide.[4][5]
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Mature Peptide: The 8-amino-acid sequence corresponding to Temporin-SHf.
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C-terminal Glycine: The mature Temporin-SHf peptide is C-terminally amidated (FFFLSRIFa ).[1] This amidation is critical for its activity and is accomplished via an enzyme that uses a C-terminal glycine residue as the amide group donor.[5] The presence of this glycine in the precursor is a key validation of the sequence.
Conclusion and Implications
This guide outlines a robust and logical workflow for the cDNA cloning and sequencing of the Temporin-SHf precursor. By successfully applying this methodology, researchers can confirm the primary amino acid sequence of the peptide, uncover the full structure of its biosynthetic precursor, and gain critical insights into the molecular machinery responsible for producing this potent antimicrobial agent. This foundational knowledge is indispensable for the heterologous expression of Temporin-SHf and for guiding the rational design of synthetic analogs with enhanced therapeutic potential.[17]
References
- Rinaldi, A.C. (2010). New Insight into the Mechanism of Action of the Temporin Antimicrobial Peptides. ACS Publications.
- Wei, L., et al. (2022). Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus. PMC.
- Li, Y., et al. (2021). Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion. PMC.
-
He, R., et al. (2021). Prediction and analysis of antimicrobial peptides from rapeseed protein using in silico approach. PubMed. Available at: [Link]
-
Mangoni, M.L., et al. (2000). Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin. PubMed. Available at: [Link]
-
Di Grazia, A., et al. (2023). Temporins: Multifunctional Peptides from Frog Skin. PMC. Available at: [Link]
-
Diaz-Miqueli, P.A., et al. (2025). Unlocking Antimicrobial Peptides: In Silico Proteolysis and Artificial Intelligence-Driven Discovery from Cnidarian Omics. MDPI. Available at: [Link]
-
Chee, C., et al. (2022). In silico prediction and mass spectrometric characterization of botanical antimicrobial peptides. PMC. Available at: [Link]
-
Abbassi, F., et al. (2010). Temporin-SHf, a New Type of Phe-rich and Hydrophobic Ultrashort Antimicrobial Peptide. Journal of Biological Chemistry. Available at: [Link]
-
Moslemi, P., et al. (2020). Characterization of novel antimicrobial peptides from the skins of frogs of the Rana esculenta complex. ResearchGate. Available at: [Link]
-
Madrazo, M. & Campos, J. (2022). In Silico Design of Antimicrobial Peptides. ResearchGate. Available at: [Link]
-
Creative Diagnostics. (n.d.). Rapid Amplification of cDNA Ends (RACE). Creative Diagnostics. Available at: [Link]
-
Kumar, A., et al. (2024). In-silico and in-vitro study of novel antimicrobial peptide AM1 from Aegle marmelos against drug-resistant Staphylococcus aureus. PMC. Available at: [Link]
-
Wang, W., et al. (2019). Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. PMC. Available at: [Link]
-
Abbassi, F., et al. (2010). Temporin-SHf, a new type of phe-rich and hydrophobic ultrashort antimicrobial peptide. PubMed. Available at: [Link]
-
Ohtani, M., et al. (2011). Molecular cloning and characterization of cDNAs encoding biosynthetic precursors for the antimicrobial peptides japonicin-1Ja, japonicin-2Ja, and temporin-1Ja in the Japanese brown frog, Rana japonica. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Rapid amplification of cDNA ends. Wikipedia. Available at: [Link]
-
Scaturro, M., et al. (2010). Simple and inexpensive three-step rapid amplification of cDNA 5′ ends using 5′ phosphorylated primers. PMC. Available at: [Link]
-
Shang, D.J., et al. (2009). [Cloning of cDNAs encoding skin antimicrobial peptide precursors from Chinese brown frogs, Rana chensinensis and determination of antimicrobial, anticancer and hemolysis activity]. PubMed. Available at: [Link]
-
Panteleev, D.M., et al. (2018). Rapid amplification of cDNA ends (RACE) analysis and identification of... ResearchGate. Available at: [Link]
-
Al-Ansi, W., et al. (2023). Investigating the Antimicrobial Activity of Anuran Toxins. PMC. Available at: [Link]
-
SB PEPTIDE. (n.d.). Temporin SHF. SB PEPTIDE. Available at: [Link]
-
Zhou, M., et al. (2006). Pelophylaxins: Novel antimicrobial peptide homologs from the skin secretion of the Fukien gold-striped pond frog, Pelophylax pla. ScienceDirect. Available at: [Link]
-
Apponyi, M.A., et al. (2012). Antimicrobial properties of the skin secretions of frogs. SciELO South Africa. Available at: [Link]
-
Di Grazia, A., et al. (2023). Temporins: Multifunctional Peptides from Frog Skin. MDPI. Available at: [Link]
-
Ladram, A., et al. (2015). Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity. PubMed. Available at: [Link]
-
Wu, J., et al. (2022). In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug. PMC. Available at: [Link]
-
Shang, D.J., et al. (2009). Molecular cloning of cDNAs encoding antimicrobial peptide precursors from the skin of the Chinese brown frog, Rana chensinensis. PubMed. Available at: [Link]
Sources
- 1. Temporin-SHf, a New Type of Phe-rich and Hydrophobic Ultrashort Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin-SHf, a new type of phe-rich and hydrophobic ultrashort antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporin SHF - SB PEPTIDE [sb-peptide.com]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Amplification of cDNA Ends (RACE) - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 9. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frogchemistry.com [frogchemistry.com]
- 11. Antimicrobial properties of the skin secretions of frogs [scielo.org.za]
- 12. In-silico and in-vitro study of novel antimicrobial peptide AM1 from Aegle marmelos against drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction and analysis of antimicrobial peptides from rapeseed protein using in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico prediction and mass spectrometric characterization of botanical antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular cloning and characterization of cDNAs encoding biosynthetic precursors for the antimicrobial peptides japonicin-1Ja, japonicin-2Ja, and temporin-1Ja in the Japanese brown frog, Rana japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
